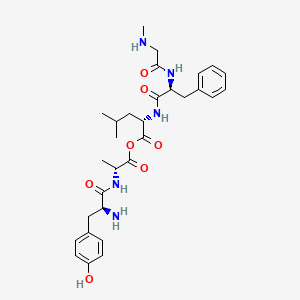
Nepinalone
Descripción general
Descripción
Nepinalona es un compuesto sintético conocido principalmente por sus propiedades antitusivas (supresoras de la tos). Se comercializa bajo diversos nombres comerciales como Placatus, Tussolvina y Nepitus . Nepinalona actúa principalmente a nivel del sistema nervioso central, proporcionando alivio de la tos sin ejercer propiedades depresoras del sistema nervioso central .
Métodos De Preparación
Nepinalona se puede sintetizar a través de una reacción que involucra cloruro de ácido 2-fenilpropiónico y piperidina . El proceso involucra los siguientes pasos:
Reacción de cloruro de ácido 2-fenilpropiónico con piperidina: Este paso forma un compuesto intermedio.
Ciclización: El intermedio se somete a ciclización para formar el producto final, Nepinalona.
Los métodos de producción industrial suelen implicar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Nepinalona experimenta diversas reacciones químicas, incluyendo:
Oxidación: Nepinalona se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir Nepinalona en sus alcoholes correspondientes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Nepinalona tiene una amplia gama de aplicaciones de investigación científica:
Química: Nepinalona se utiliza como compuesto modelo en el estudio de mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología: La investigación sobre los efectos de Nepinalona en los procesos celulares y sus interacciones con las moléculas biológicas está en curso.
Mecanismo De Acción
Nepinalona ejerce sus efectos principalmente modulando el sistema del ácido gamma-aminobutírico en el cerebro. Mejora la actividad del ácido gamma-aminobutírico en los receptores del ácido gamma-aminobutírico-A, estabilizando la actividad neuronal y reduciendo la excitabilidad . Esta acción produce un efecto calmante, reduciendo la ansiedad y elevando el estado de ánimo. Además, su acción sobre los receptores del ácido gamma-aminobutírico-A tiene propiedades anticonvulsivas, lo que la convierte en un posible candidato para el tratamiento de la epilepsia .
Comparación Con Compuestos Similares
Nepinalona es única en su doble acción sobre el sistema del ácido gamma-aminobutírico, proporcionando efectos tanto antitusivos como anticonvulsivos. Los compuestos similares incluyen:
Codeína: Un opioide utilizado por sus propiedades antitusivas y analgésicas.
Dextrometorfano: Un supresor de la tos no opioide con menos efectos secundarios que la codeína.
Cloperastina: Otro antitusivo que actúa sobre el sistema nervioso central pero con un mecanismo de acción diferente.
El mecanismo de acción único de Nepinalona y sus efectos terapéuticos duales la convierten en un compuesto valioso tanto en la investigación como en los entornos clínicos.
Propiedades
IUPAC Name |
1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-18(11-14-19-12-5-2-6-13-19)16-8-4-3-7-15(16)9-10-17(18)20/h3-4,7-8H,2,5-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXGRCNWGOHSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC2=CC=CC=C21)CCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865051 | |
| Record name | 1-Methyl-1-[2-(piperidin-1-yl)ethyl]-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22443-11-4 | |
| Record name | Nepinalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22443-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nepinalone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022443114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nepinalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13445 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Methyl-1-[2-(piperidin-1-yl)ethyl]-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEPINALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9806LPR7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5S,6R,7R,9R,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1231383.png)


![5-Amino-1-(2-hydroxyethyl)-2-[[(6R,7R)-7-[[2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1H-pyrazol-2-ium](/img/structure/B1231387.png)

![[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B1231391.png)








